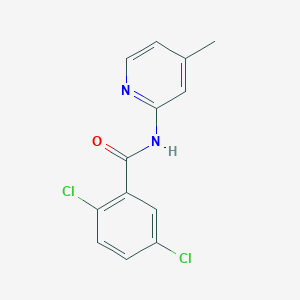![molecular formula C18H22ClFN2O B239714 N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239714.png)
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine, also known as Cmpd-7, is a novel small molecule that has gained attention in the scientific community due to its potential applications in research and drug development.
作用機序
The mechanism of action of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine involves the inhibition of LSD1 activity. LSD1 is an enzyme that removes methyl groups from lysine residues on histone proteins, leading to changes in gene expression. N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine binds to the active site of LSD1 and prevents its activity, leading to an increase in methylation levels on histone proteins and changes in gene expression (Muller et al., 2018).
Biochemical and Physiological Effects:
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine has been found to improve cognitive function and memory in animal models of neurodegenerative diseases (Muller et al., 2018).
実験室実験の利点と制限
One of the advantages of using N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine in lab experiments is its specificity for LSD1 inhibition. It has been found to have minimal off-target effects, making it a useful tool for studying the role of LSD1 in various biological processes. However, one limitation of using N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine is its low solubility, which can make it difficult to use in certain experimental settings (Muller et al., 2018).
将来の方向性
There are several future directions for the research and development of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective LSD1 inhibitors based on the structure of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine. In addition, further studies are needed to investigate the therapeutic potential of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine in various disease models and to determine its safety and toxicity profiles (Muller et al., 2018).
In conclusion, N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine is a novel small molecule that has potential applications in various areas of scientific research. Its specificity for LSD1 inhibition and minimal off-target effects make it a useful tool for studying the role of LSD1 in various biological processes. Further research is needed to optimize the synthesis method, develop more potent and selective LSD1 inhibitors, and investigate the therapeutic potential of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine in various disease models.
合成法
The synthesis of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a research article by Li et al. (2015). In brief, the synthesis involves the reaction of 5-chloro-2-nitrobenzyl alcohol with 2-fluorobenzyl bromide in the presence of potassium carbonate to obtain the intermediate compound. This intermediate is then reacted with N,N-dimethylethylenediamine and sodium hydride to obtain the final product, N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine.
科学的研究の応用
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine has been found to have potential applications in various areas of scientific research. It has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a role in the regulation of gene expression. The inhibition of LSD1 by N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine has been found to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammation (Muller et al., 2018).
特性
製品名 |
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine |
|---|---|
分子式 |
C18H22ClFN2O |
分子量 |
336.8 g/mol |
IUPAC名 |
N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H22ClFN2O/c1-22(2)10-9-21-12-15-11-16(19)7-8-18(15)23-13-14-5-3-4-6-17(14)20/h3-8,11,21H,9-10,12-13H2,1-2H3 |
InChIキー |
TUCNMRQSVKHWCM-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F |
正規SMILES |
CN(C)CCNCC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)






![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)

![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)